molecular formula C9H6BrNOS B1272949 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone CAS No. 54223-20-0

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Cat. No. B1272949
CAS RN: 54223-20-0
M. Wt: 256.12 g/mol
InChI Key: AYWGYNKWZWBMSV-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound made up of fused benzene and thiazole rings. It contains nitrogen and sulfur, which are electron-rich heteroatoms . Benzothiazoles are found in many natural compounds and have shown a wide range of biological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-aminothiazole derivatives. These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into conventional multistep processes and one-pot procedures .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. For example, the structure and Raman spectrum of a compound have been computed using the DFT B3LYP methodology and the cc-pVDZ basis set .


Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized, particularly at the 2-NH2 and 2-SH groups and the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have shown potential as anticancer agents . A study by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole and related compounds as anticancer agents . Phortress (NSC 710305) is the lead compound from this work .

Antimicrobial Activity

Benzothiazole is known to exhibit a wide range of biological properties including antimicrobial activity . This makes it a valuable compound in the development of new antimicrobial agents.

Antidiabetic Activity

Benzothiazole derivatives have also been found to have antidiabetic properties . This opens up possibilities for the development of new treatments for diabetes.

Anticonvulsant Activity

A series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their anticonvulsant activity . This suggests that benzothiazole derivatives could be used in the development of new anticonvulsant drugs.

Anti-inflammatory Activity

Benzothiazole has been found to have anti-inflammatory properties . This makes it a potential compound for the development of new anti-inflammatory drugs.

Antiviral Activity

Benzothiazole also exhibits antiviral properties . This suggests that it could be used in the development of new antiviral drugs.

Antitubercular Activity

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown promising results . Azo-ester complexes of benzothiazoles emerged as potential anti-TB molecules with good docking score and MIC value of 1.6 μg mL −1, this activity was much better than the standard drugs Streptomycin (MIC 6.25 μg mL −1) and Pyrazinamide (MIC 3.125 μg mL −1) .

Use in Research

Being a heterocyclic compound, benzothiazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although, as a heterocycle, it has reactive sites, which allow for functionalization .

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can also vary. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Benzothiazoles have been the subject of continuous interest in organic synthesis due to their high biological and pharmacological activity . They are considered as promising molecules for the development of new drugs and materials .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGYNKWZWBMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379928
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

CAS RN

54223-20-0
Record name 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)-2-bromoethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Perumal, SA Adediran, RF Pratt - Bioorganic & medicinal chemistry, 2008 - Elsevier
A series of aryl and arylmethyl β-aryl-β-ketophosphonates have been prepared as potential β-lactamase inhibitors. These compounds, as fast, reversible, competitive inhibitors, were …
Number of citations: 61 www.sciencedirect.com

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